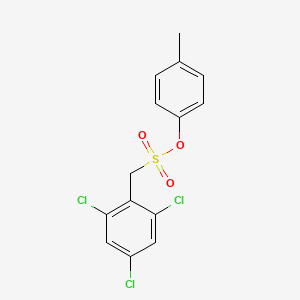
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a methylene bridge, which is further connected to a 4-methylphenyl group and a 2,4,6-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate typically involves the reaction of 4-methylphenylmethanol with 2,4,6-trichlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylphenylmethanol+2,4,6-Trichlorobenzenesulfonyl chloride→4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The trichlorophenyl group can be reduced to a less chlorinated phenyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonates with different nucleophiles.
Oxidation: The major product is 4-methylbenzoic acid.
Reduction: The major product is a less chlorinated phenyl derivative.
科学的研究の応用
4-Methylphenyl (2,4,6-trichlorophenyl)methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonate group.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
特性
CAS番号 |
847248-12-8 |
|---|---|
分子式 |
C14H11Cl3O3S |
分子量 |
365.7 g/mol |
IUPAC名 |
(4-methylphenyl) (2,4,6-trichlorophenyl)methanesulfonate |
InChI |
InChI=1S/C14H11Cl3O3S/c1-9-2-4-11(5-3-9)20-21(18,19)8-12-13(16)6-10(15)7-14(12)17/h2-7H,8H2,1H3 |
InChIキー |
PZFMCOXLKATXBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


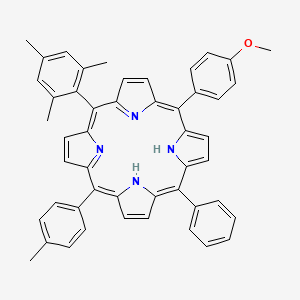
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14203127.png)
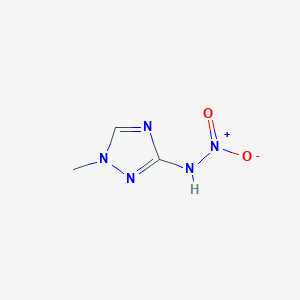
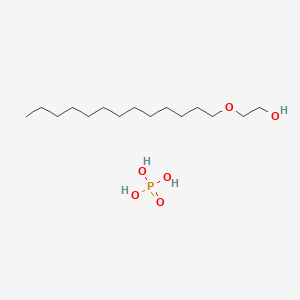
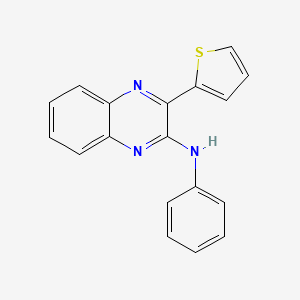
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)
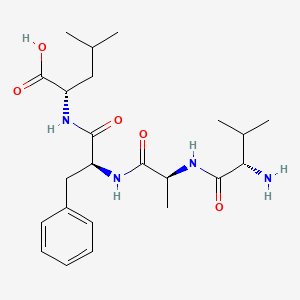
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
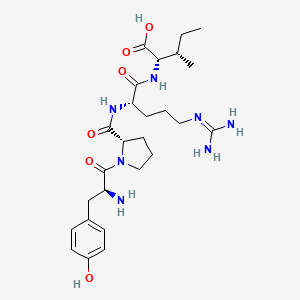
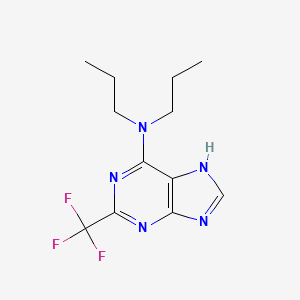
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
